molecular formula C15H18N2O B2564329 2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile CAS No. 1025168-23-3

2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile

Cat. No. B2564329
M. Wt: 242.322
InChI Key: DCLZIVKAVBRGMV-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile, also known as DMPAP, is a novel synthetic compound with a wide range of potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Crystallographic and Vibrational Studies

The compound and its derivatives have been a subject of interest in crystallographic and vibrational studies. For instance, the crystal structures of related compounds, stabilized by strong intermolecular hydrogen bonding, have been analyzed using X-ray diffraction techniques. These studies also involve comparing crystallographic and vibrational data with density functional theory (DFT) methods. Additionally, the electronic spectra of these compounds are examined through time-dependent DFT methods, showcasing the compounds' structural and electronic characteristics (Kant et al., 2014).

Heterocyclization Reactions

These compounds are involved in heterocyclization reactions, leading to the formation of novel structures like bis(alkylamino)-1,3-oxazole-4-carbonitriles and bis(alkylamino)-1-methyl-1H-imidazol-2(5H)-ones. These reactions are significant in synthesizing new chemical entities with potential applications in various fields (Kornii et al., 2021).

Synthesis and Characterization of Novel Derivatives

The compound serves as a precursor in the synthesis of several novel derivatives. These derivatives have been characterized through methods like saponification, hydrazinolysis, and reactions with amines and amino acid esters. Such derivatives are essential for studying the structure-activity relationship and potential applications in medicinal chemistry (Rayes et al., 2019).

Anticancer Activity

Some derivatives of this compound have shown selective inhibition of cancer cell proliferation, notably in colon cancer cells. The synthesis of these derivatives involves complex chemical reactions, and their anticancer activity is assessed through molecular docking and studying their effects on cell signaling pathways. This makes the compound and its derivatives an interesting subject for cancer research and drug development (Rayes et al., 2020).

properties

IUPAC Name

(2Z)-4,4-dimethyl-2-[(4-methylanilino)methylidene]-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-5-7-13(8-6-11)17-10-12(9-16)14(18)15(2,3)4/h5-8,10,17H,1-4H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLZIVKAVBRGMV-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C#N)\C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile

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